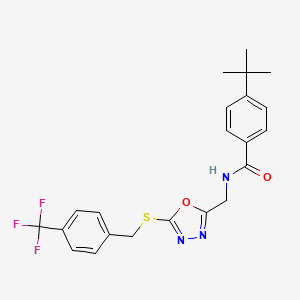

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

4-(tert-Butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by three key structural features:

1,3,4-Oxadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and bioactivity in medicinal chemistry .

Thioether-linked trifluoromethylbenzyl group: A 4-(trifluoromethyl)benzyl moiety attached via a sulfur atom at the 5-position of the oxadiazole. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may influence pharmacokinetics .

Properties

IUPAC Name |

4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGXFKUDSMXNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the tert-butyl group: This can be done through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Final coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, hydrocarbons

Substitution: Halogenated derivatives, substituted benzamides

Scientific Research Applications

4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several research applications:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.

Industry: Utilized in the development of agrochemicals, such as pesticides or herbicides, due to its structural features that may enhance efficacy and stability.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: The compound could affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the oxadiazole core, benzamide group, and thioether-linked side chains. Key comparisons include:

Key Observations

Trifluoromethyl Group Impact :

- The trifluoromethyl group in the target compound and analogs like 19 and 8u enhances lipophilicity and metabolic stability. Compound 8u demonstrated potent inhibitory activity against Rho/Myocardin-related transcription factors, suggesting the trifluoromethyl-thioether combination may optimize target engagement .

- In contrast, compound 19 with a 3-trifluoromethylbenzamide group showed moderate Ca²⁺/calmodulin inhibition, indicating substituent position affects activity .

Thioether vs. Sulfamoyl Linkages :

- The target compound’s thioether linkage differs from sulfamoyl-containing analogs like LMM5 . Sulfamoyl groups in LMM5 confer antifungal activity via thioredoxin reductase (TrxR) inhibition, but thioether-linked compounds (e.g., 8u ) may prioritize membrane permeability .

Benzamide Substituents: The 4-(tert-butyl)benzamide in the target compound contrasts with chlorobenzamide (9,10) or methyl-substituted benzamides (3).

Synthetic Yields and Purity :

- Yields for 1,3,4-oxadiazoles vary widely (24–94%), with trifluoromethyl-containing analogs like 8u achieving 68% yield . High purity (>95%) is consistently achieved via HPLC, critical for biological testing .

Biological Activity

The compound 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel derivative that incorporates both the oxadiazole and benzamide moieties, which have been shown to exhibit diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies.

1. Structural Overview

The compound features a tert-butyl group , a trifluoromethyl substituent on the benzyl moiety, and an oxadiazole ring , which is known for its pharmacological potential. The oxadiazole derivatives have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties.

2.1 Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds with the oxadiazole ring have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 1 | Colon | 92.4 |

| 2 | Lung | 75.0 |

| 3 | Breast | 60.0 |

The compound may exhibit similar or enhanced activity due to the presence of the trifluoromethyl group, which can increase lipophilicity and bioavailability.

2.2 Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain oxadiazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

This suggests that the target compound may also possess significant antimicrobial activity, potentially making it a candidate for further development in treating infections.

2.3 Anti-inflammatory Effects

Oxadiazole compounds have shown promise in reducing inflammation through inhibition of cyclooxygenases (COX-1 and COX-2). The anti-inflammatory activity is crucial for conditions such as arthritis and other inflammatory diseases.

The proposed mechanisms of action for oxadiazole derivatives include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Interference with Cell Signaling Pathways : The structural components may disrupt signaling pathways critical for tumor growth and survival.

4.1 Case Study on Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives, including those similar to our compound, revealed promising results in vitro against several cancer cell lines. The study indicated that modifications to the oxadiazole structure could enhance cytotoxicity significantly.

4.2 Case Study on Antimicrobial Properties

Research focusing on the antimicrobial efficacy of oxadiazole derivatives showed that specific substitutions (like trifluoromethyl groups) improved potency against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

5. Conclusion

The compound This compound demonstrates a strong potential for various biological activities, particularly in anticancer and antimicrobial applications. Further studies are warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.